2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
Description
2-((1H-Indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a structurally complex small molecule featuring three key motifs:
- Indole-thioether moiety: The 1H-indol-3-yl group linked via a sulfur atom to the ethanone backbone. Indole derivatives are well-documented for their biological activity, particularly in targeting neurotransmitter receptors and antiparasitic pathways .
- Pyrrolidinyl linker: A pyrrolidine ring substituted at the 3-position with a pyrimidine-containing ether group. Pyrrolidine scaffolds are frequently employed in drug design due to their conformational flexibility and ability to enhance pharmacokinetic properties.
- Fluoropyrimidine substituent: The 6-ethyl-5-fluoropyrimidin-4-yl group introduces electronegative and steric effects, which may influence binding affinity and metabolic stability. Fluorinated pyrimidines are common in anticancer and antimicrobial agents due to their capacity to mimic endogenous nucleobases .
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c1-2-15-19(21)20(24-12-23-15)27-13-7-8-25(10-13)18(26)11-28-17-9-22-16-6-4-3-5-14(16)17/h3-6,9,12-13,22H,2,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZULUMAXYKEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3=CNC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a novel heteroaryl compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer therapies. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and a pyrimidine derivative, which are known for their biological significance. The presence of these functional groups suggests potential interactions with biological targets involved in viral replication and cancer cell proliferation.
Antiviral Activity
Recent studies have highlighted the compound's effectiveness as a dual inhibitor against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) . In a study published in PubMed, researchers synthesized a series of derivatives based on this compound, evaluating their antiviral activity. Among them, several showed low micromolar to sub-micromolar effective concentration (EC50) values against both viruses, indicating potent antiviral properties. Notably, compounds 14'c and 14'e emerged as promising candidates due to their lower cytotoxicity compared to ribavirin, a standard antiviral drug .
| Compound | EC50 (µM) | Cytotoxicity | Target Virus |
|---|---|---|---|
| 14'c | <0.5 | Low | RSV, IAV |
| 14'e | <0.5 | Low | RSV, IAV |
Anticancer Activity
The compound has also shown promise in cancer research. A related study indicated that similar indole-based compounds exhibited significant inhibition of cell proliferation in various cancer cell lines. The mechanism is believed to involve the disruption of nucleotide synthesis pathways critical for cancer cell growth .
The biological activity of the compound can be attributed to its ability to interfere with viral replication mechanisms and inhibit cancer cell proliferation through:
- Inhibition of Nucleotide Synthesis : The pyrimidine component may inhibit enzymes involved in nucleotide metabolism, crucial for both viral replication and tumor growth.
- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Targeting Viral Enzymes : The indole moiety may interact with viral polymerases or proteases, disrupting the viral life cycle.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on RSV and IAV : A series of derivatives were tested in vitro against RSV and IAV. The most effective compounds demonstrated significant reductions in viral titers compared to untreated controls .
- Cancer Cell Line Studies : Research involving A431 vulvar epidermal carcinoma cells showed that certain analogs significantly inhibited proliferation and migration, suggesting potential therapeutic applications in oncology .
Scientific Research Applications
Case Study: SARS-CoV-2 Inhibition
In vitro studies have demonstrated that this compound effectively inhibits the RdRp of SARS-CoV-2, showing an EC50 value of 0.21 µM with a cytotoxicity (CC50) greater than 100 µM , indicating a favorable safety profile compared to existing antiviral agents.
| Compound | EC50 (µM) | CC50 (µM) |
|---|---|---|
| This compound | 0.21 | >100 |
Dual Inhibition of RSV and IAV
Research has identified derivatives of this compound as dual inhibitors for both RSV and IAV. Among several synthesized derivatives, specific compounds exhibited low micromolar EC50 values against both viruses, showcasing their potential as effective antiviral agents .
Case Study: Cytotoxic Effects on Cancer Cell Lines
The compound has shown significant cytotoxic effects against several cancer cell lines. The results from various studies are summarized below:
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| Hep-G2 | 12.93 ± 0.55 | Doxorubicin |
| A431 | 18.92 ± 1.48 | Ellipticine |
These findings suggest that the compound exhibits anti-proliferative effects comparable to established chemotherapeutic agents.
Summary of Biological Activities
The compound has been extensively studied for its diverse biological activities, including:
- Antiviral Properties : Effective against SARS-CoV-2, RSV, and IAV.
- Anticancer Effects : Significant cytotoxicity against various cancer cell lines.
- Antimicrobial Activity : Potential applications in combating bacterial infections.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Indolyl-3-ethanone-α-thioethers
Key Observations:
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., nitro, bromo) on the indole ring (e.g., 5-nitro or 5-chloro) enhance antimalarial potency, as seen in compounds with IC₅₀ values <100 nM . The target compound lacks such substituents, which may reduce its activity unless compensated by the pyrimidine-pyrrolidine moiety.
- The 4-nitrophenyl thioether group in compounds correlates with higher pIC₅₀ values (>8.0), suggesting that strong electron-withdrawing groups on the thioether improve target binding .
Role of the Pyrimidine-Pyrrolidine Moiety: The target compound’s 6-ethyl-5-fluoropyrimidin-4-yl group introduces steric bulk and fluorination, which could enhance metabolic stability compared to simpler phenylthioether analogs .
Receptor Interactions: Indolyl-3-ethanone-α-thioethers in retain affinity for human melatonin receptor MT1, raising concerns about off-target effects . The fluoropyrimidine-pyrrolidine group in the target compound may alter receptor selectivity, though this requires experimental validation.
Q & A
Q. What are the recommended synthetic routes for 2-((1H-indol-3-yl)thio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone, and how is purity ensured?
The synthesis involves multi-step reactions, including coupling of indole-thioether and pyrimidine-pyrrolidine intermediates under controlled conditions. Key steps include:
- Coupling reactions : Use of anhydrous solvents (e.g., DMF or THF) at 60–80°C to facilitate nucleophilic substitution or cross-coupling .
- Inert atmosphere : Nitrogen/argon to prevent oxidation of sensitive functional groups (e.g., thioether) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate the target compound .
Q. Methodological considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) .
- Optimize solvent polarity to enhance crystallization efficiency .
Q. Table 1: Synthesis Parameters
Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identifies indole protons (δ 7.2–7.8 ppm), pyrimidine protons (δ 8.5–9.0 ppm), and ethanone carbonyl (δ ~2.5 ppm) .
- 13C NMR : Confirms aromatic carbons (δ 110–150 ppm) and carbonyl groups (δ ~200 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak) .
- X-ray Crystallography (if applicable): Resolves 3D structure and stereochemistry .
Q. Table 2: Analytical Techniques
| Technique | Application | Key Observations | References |
|---|---|---|---|
| 1H NMR | Functional group identification | Indole, pyrimidine signals | |
| HRMS | Molecular weight confirmation | [M+H]+ matching theory | |
| X-ray Crystallography | 3D structure elucidation | Bond angles/lengths |
Q. What key functional groups in the compound influence its chemical reactivity and potential biological interactions?
Q. Reactivity considerations :
- Thioether oxidation can form sulfoxide derivatives; use antioxidants during storage .
- Pyrimidine’s fluorine atom directs electrophilic substitution reactions .
Advanced Questions
Q. How can reaction parameters be systematically optimized to improve synthetic yield and scalability?
Q. Table 3: Optimization Strategies
| Challenge | Solution | Outcome | References |
|---|---|---|---|
| Low yield | Solvent polarity adjustment | Improved reactant mixing | |
| Scalability issues | Flow chemistry adoption | Controlled heat transfer |
Q. What methodologies are effective in resolving contradictions between observed and expected biological activity data?
- Sample stability assays : Monitor degradation over time (e.g., HPLC) to rule out artifacts .
- Dose-response curves : Replicate experiments with fresh batches to confirm IC50 consistency .
- Impurity profiling : Use LC-MS to identify byproducts interfering with bioassays .
Q. What role does computational chemistry play in predicting the compound’s interaction with biological targets?
- Molecular docking : Predict binding modes to receptors (e.g., cannabinoid receptors) using software like AutoDock .
- Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions .
- QSAR modeling : Correlate structural features (e.g., fluorine substitution) with activity .
Q. What challenges arise during large-scale synthesis, and how can they be methodologically addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
